
Hcv-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hcv-IN-4 is a potent and orally active inhibitor of the hepatitis C virus non-structural protein 5A (NS5A). This compound demonstrates significant efficacy against various genotypes of the hepatitis C virus, including GT1a, GT2b, GT3a, and the GT1a mutations Y93H and L31V . The hepatitis C virus is a major cause of chronic liver diseases, including cirrhosis and hepatocellular carcinoma, affecting millions of people worldwide.
Preparation Methods
The synthesis of Hcv-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hcv-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Hcv-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of viral replication and inhibition. In biology, this compound is employed to investigate the interactions between the hepatitis C virus and host cells. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of hepatitis C virus infections. Additionally, this compound has industrial applications in the development of antiviral drugs and diagnostic assays .
Mechanism of Action
Hcv-IN-4 exerts its effects by inhibiting the hepatitis C virus non-structural protein 5A (NS5A), which is essential for viral replication. The compound binds to the NS5A protein, disrupting its function and preventing the virus from replicating within host cells. This inhibition of viral replication leads to a reduction in viral load and helps in the clearance of the infection. The molecular targets and pathways involved in the mechanism of action of this compound include the NS5A protein and its associated signaling pathways .
Comparison with Similar Compounds
Hcv-IN-4 is unique in its high potency and efficacy against multiple genotypes of the hepatitis C virus. Similar compounds include other NS5A inhibitors, such as daclatasvir, ledipasvir, and ombitasvir. These compounds also target the NS5A protein but may differ in their chemical structures, pharmacokinetic properties, and resistance profiles. This compound stands out due to its significant efficacy against resistant strains of the hepatitis C virus, making it a valuable addition to the arsenal of antiviral agents .
Properties
Molecular Formula |
C52H58FN9O8 |
|---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(3,4-dihydro-2H-chromen-7-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C52H58FN9O8/c1-27(2)44(58-51(65)67-5)48(63)60-17-7-11-38(60)46-54-25-35(56-46)30-15-16-37-33(20-30)22-40-43-34(53)21-32(24-42(43)70-50(62(37)40)31-14-13-29-10-9-19-69-41(29)23-31)36-26-55-47(57-36)39-12-8-18-61(39)49(64)45(28(3)4)59-52(66)68-6/h13-16,20-28,38-39,44-45,50H,7-12,17-19H2,1-6H3,(H,54,56)(H,55,57)(H,58,65)(H,59,66)/t38-,39-,44-,45-,50-/m0/s1 |
InChI Key |
XELUICQHKUXLAP-YTBPSGRCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)



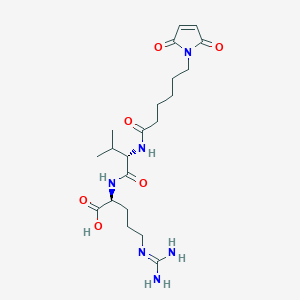
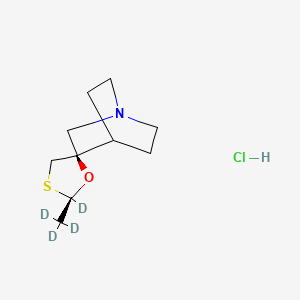
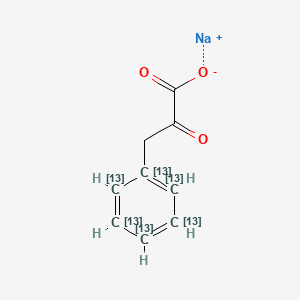
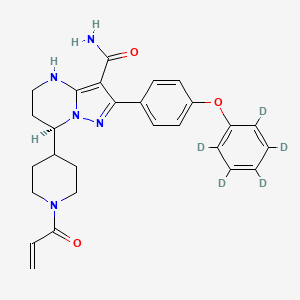
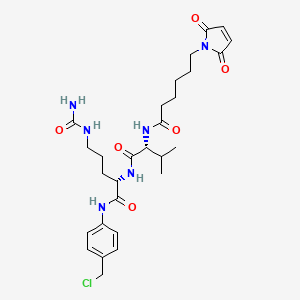
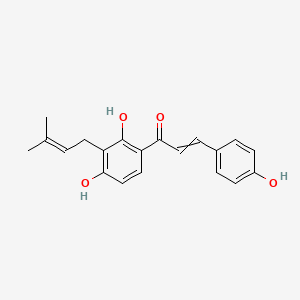
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)



